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Compound of Interest

Compound Name: beta-Damascenone

Cat. No.: B3422015

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
sensory analysis of 3-damascenone in wine. Due to its extremely low sensory threshold and
complex sensory profile, B-damascenone is a critical aroma compound in many wines,
contributing desirable floral and fruity notes.[1][2] Understanding its sensory impact is vital for
quality control, product development, and research into wine aroma chemistry.

Introduction to f-Damascenone

B-damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the
degradation of carotenoids in grapes.[1] It is characterized by a complex aroma profile, often
described with notes of "cooked apple," "floral-fruity,” honey, and dark berries.[2][3] Its
significance in wine aroma is amplified by its very low detection threshold, which can be in the
nanogram-per-liter range in simple solutions. However, the perception of B-damascenone is
heavily influenced by the wine matrix, with its sensory threshold being substantially higher in
wine compared to water or hydroalcoholic solutions.

Quantitative Data Summary

The following tables summarize the sensory thresholds and typical concentrations of 3-
damascenone in various matrices.

Table 1: Sensory Thresholds of f-Damascenone
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. Detection Recognition
Matrix Reference(s)
Threshold (pglL) Threshold (pglL)

Water 0.002 Not specified

Hydroalcoholic
Solution (10-12% 0.05 Not specified

ethanol)

>50 (over 1000-fold
] higher than in
Red Wine ) 4-7
hydroalcoholic

solution)

i o ] Perceivable at low,
Pinot Noir Wine Matrix

high, and 3x Not specified
1 (MW1)

concentrations

. o ) Only perceivable at 21
Pinot Noir Wine Matrix

/L (3x Not specified
2 (MW2) Ha/L ( p

concentration)

Perceivable at 6 pg/L
(high) and 21 pg/L Not specified
(3x)

Pinot Noir Wine Matrix
3 (MW3)

Table 2: Typical Concentrations of -Damascenone in Wine
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. Concentration Range
Wine Type Reference(s)

(nglL)

Various French Red Wines 1
(free form)

Various French Red Wines

(total, including precursors)

Various Authentic and
) ] 0.03-10.3
Commercial Wines

Red Wines 1-2

White Wines 5-10

Experimental Protocols

Protocol 1: Determination of Detection and Recognition
Thresholds

This protocol outlines the determination of sensory thresholds for 3-damascenone in a specific
wine matrix using the ascending forced-choice method, in accordance with ASTM E679.

1. Panelist Selection and Training:
o Select a panel of 8-12 assessors.

e Screen panelists for their ability to discriminate different aroma intensities and describe them
consistently.

» Train panelists with reference standards of f-damascenone in a neutral medium (e.g., a
simple hydroalcoholic solution) to familiarize them with its characteristic aroma.

2. Sample Preparation:
¢ Use a base wine that is low in endogenous 3-damascenone.

e Prepare a stock solution of B-damascenone in ethanol.
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o Create a series of dilutions of B-damascenone in the base wine, with concentrations
increasing geometrically (e.g., by a factor of 2 or 3). The concentration range should span
the expected threshold.

3. Sensory Evaluation Procedure:

e The evaluation should be conducted in a controlled environment with individual booths,
controlled lighting, and temperature.

e Present samples in standardized, coded glasses.

o Employ a triangle test format for each concentration level. In each set, present three
samples: two are the base wine (control), and one is the base wine spiked with (3-
damascenone.

o Ask panelists to identify the "odd" sample.

» For recognition threshold, after identifying the odd sample, ask panelists to describe the
aroma.

4. Data Analysis:

o The individual detection threshold is the lowest concentration at which a panelist correctly
identifies the spiked sample.

e The group detection threshold is the concentration at which 50% of the panelists can
correctly identify the spiked sample.

e The recognition threshold is the lowest concentration at which a significant portion of the
panel can not only detect a difference but also describe the characteristic aroma of [3-
damascenone.

e Analyze the results using statistical methods such as analysis of variance (ANOVA).

Protocol 2: Descriptive Analysis of B-Damascenone's
Impact on Wine Aroma
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This protocol details a method to characterize and quantify the sensory contribution of (3-

damascenone to a wine's aroma profile.

. Panelist Selection and Training:
Use a trained panel of 8-12 assessors.

Conduct training sessions to develop a consensus vocabulary of aroma descriptors relevant
to the wine being tested and to 3-damascenone (e.g., floral, red berry, cooked apple, honey).
Provide reference standards for each descriptor.

. Sample Preparation:

Prepare a control sample (base wine) and one or more samples of the base wine spiked with
different concentrations of 3-damascenone (e.g., at and above its recognition threshold).

. Sensory Evaluation Procedure:
Present the coded wine samples to the panelists in a randomized order.

Ask panelists to rate the intensity of each agreed-upon aroma descriptor on a structured
scale (e.g., a 15-cm line scale).

Samples should be assessed in duplicate.
. Data Analysis:
Collect the intensity ratings from all panelists.

Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine if
there are significant differences in the aroma profiles of the wines with and without added [3-
damascenone.

Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Visualizations
Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Applicat?qn

Check Availability & Pricing

Experimental Workflow for Sensory Analysis of 3-Damascenone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Sensory Analysis of
B-Damascenone in Wine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422015#protocols-for-sensory-analysis-of-beta-
damascenone-in-wine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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